molecular formula C16H15ClN2O2 B12004296 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol CAS No. 21332-83-2

2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol

Cat. No.: B12004296
CAS No.: 21332-83-2
M. Wt: 302.75 g/mol
InChI Key: YLWSSEWYRMDPDD-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol is a chemical compound known for its diverse applications in scientific research. It is derived from acridine, a heterocyclic organic compound, and features a chloro and methoxy group on the acridine ring, along with an ethanolamine side chain. This compound is notable for its potential use in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 6,9-Dichloro-2-methoxyacridine.

    Reagent: Ethanolamine.

    Solvent: Ethanol or methanol.

    Conditions: Heating to reflux.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions with other compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Oxidation: Formation of oxidized products with additional oxygen-containing functional groups.

    Reduction: Formation of reduced products with fewer oxygen-containing functional groups.

Scientific Research Applications

2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antitumor activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit transcription and replication processes, making it useful in studies of DNA-protein interactions and as a potential therapeutic agent. The compound may also interact with membrane-bound proteins, affecting ion transport and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar DNA intercalating properties.

    6,9-Dichloro-2-methoxyacridine: The precursor used in the synthesis of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol.

    Acridine Orange: A well-known acridine dye used in biological staining.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanolamine side chain enhances its solubility and potential interactions with biological molecules, making it a versatile compound in various research applications.

Properties

CAS No.

21332-83-2

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethanol

InChI

InChI=1S/C16H15ClN2O2/c1-21-11-3-5-14-13(9-11)16(18-6-7-20)12-4-2-10(17)8-15(12)19-14/h2-5,8-9,20H,6-7H2,1H3,(H,18,19)

InChI Key

YLWSSEWYRMDPDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCO

Origin of Product

United States

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